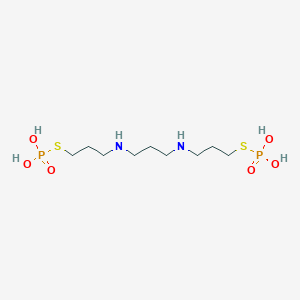
N,N'-Trimethylenebis(sodium S-2-aminoethylhydrogen phosphorothioate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Trimethylenebis(sodium S-2-aminoethylhydrogen phosphorothioate) is a chemical compound with the molecular formula C9H24N2O6P2S2Na2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes phosphorothioate groups, making it a valuable reagent in synthetic chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Trimethylenebis(sodium S-2-aminoethylhydrogen phosphorothioate) typically involves the reaction of trimethylenediamine with sodium S-2-aminoethylhydrogen phosphorothioate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-Trimethylenebis(sodium S-2-aminoethylhydrogen phosphorothioate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphorothioate groups to phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminoethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, alkoxides, thiolates.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phosphines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N’-Trimethylenebis(sodium S-2-aminoethylhydrogen phosphorothioate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphorothioate linkages.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N,N’-Trimethylenebis(sodium S-2-aminoethylhydrogen phosphorothioate) involves its interaction with molecular targets such as enzymes and proteins. The phosphorothioate groups can form stable complexes with metal ions and other biological molecules, modulating their activity. This compound can inhibit or activate specific pathways, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Sodium bis(trimethylsilyl)amide: A strong base used in deprotonation reactions.
Sodium sulfinate: A versatile building block for the synthesis of organosulfur compounds.
Uniqueness
N,N’-Trimethylenebis(sodium S-2-aminoethylhydrogen phosphorothioate) is unique due to its dual phosphorothioate groups, which confer distinct chemical reactivity and biological activity. Unlike other similar compounds, it can participate in a broader range of reactions and form more stable complexes with biological molecules.
Properties
CAS No. |
35871-70-6 |
|---|---|
Molecular Formula |
C9H24N2O6P2S2 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
3-[3-(3-phosphonosulfanylpropylamino)propylamino]propylsulfanylphosphonic acid |
InChI |
InChI=1S/C9H24N2O6P2S2/c12-18(13,14)20-8-2-6-10-4-1-5-11-7-3-9-21-19(15,16)17/h10-11H,1-9H2,(H2,12,13,14)(H2,15,16,17) |
InChI Key |
LZXUGCWQXVQIDR-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCCSP(=O)(O)O)CNCCCSP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















